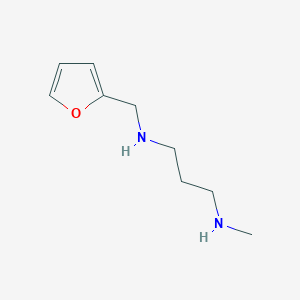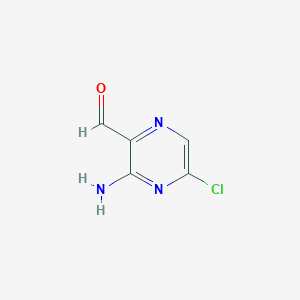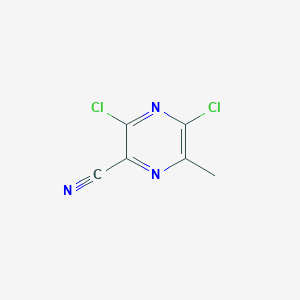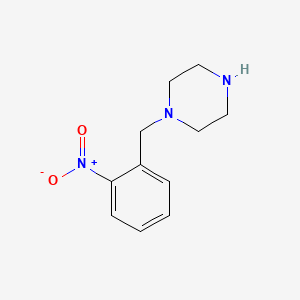
6-Acetylindolin-2-one
Descripción general
Descripción
6-Acetylindolin-2-one is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 . It is often used in chemical research .
Synthesis Analysis
The synthesis of indolin-2-one derivatives has been reported in various studies. For instance, one study describes the design, synthesis, and bioevaluation of novel oxoindolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety . Another study discusses a one-pot synthesis of 3-substituted-3-hydroxyindolin-2-ones via a three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions .Molecular Structure Analysis
The molecular structure of 6-Acetylindolin-2-one can be analyzed using various spectroscopic techniques. These techniques utilize the interaction of light with matter to characterize an unknown specimen .Chemical Reactions Analysis
The chemical reactions involving 6-Acetylindolin-2-one can be studied using various electroanalytical tools. These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Acetylindolin-2-one can be analyzed using various techniques. These properties include its melting point, boiling point, density, and toxicity information .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
6-Acetylindolin-2-one is instrumental in asymmetric synthesis. Liu et al. (2011) and Liu et al. (2020) describe its use in the Michael addition, producing 2-substituted indolin-3-one derivatives with high yields and stereoselectivities. These compounds are important for the chiral synthesis of indole-related compounds, which have significant applications in chemistry and pharmacology (Liu, Cheng, & Xu, 2011); (Liu Yaozong et al., 2020).
Conformational Analysis
Research by Jones et al. (1970) indicates that 1-acetylindoline, a related compound, primarily exists in an endo conformation in benzene solution, contributing valuable insights into the conformational analysis of heterocycles (Jones, Katritzky, & Shapiro, 1970).
Neuropharmacology
In the context of neuropharmacology, Fu et al. (2014) investigated acetylcorynoline, a major alkaloid component derived from Corydalis bungeana, which is structurally related to 6-Acetylindolin-2-one. Their study showed potential benefits in Parkinson's disease models, demonstrating the significance of similar compounds in neuropharmacological research (Fu et al., 2014).
Reaction Dynamics
The work by Izumi et al. (1993) on the oxidation of 1-acetylindole derivatives, including 6-Acetylindolin-2-one, underlines the compound's role in understanding complex reaction dynamics in organic chemistry (Izumi, Kohei, & Murakami, 1993).
Multicomponent Reaction Strategy
Rongrong Jiang et al. (2016) developed a multicomponent reaction strategy involving 1-acetylindolin-3-ones, showcasing an efficient approach to synthesize polysubstituted 1H-pyrido[3,2-b]indoles, a process relevant in the creation of complex organic molecules (Jiang, Wang, & Zhou, 2016).
Propiedades
IUPAC Name |
6-acetyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6(12)7-2-3-8-5-10(13)11-9(8)4-7/h2-4H,5H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQVZFJJGMUCLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CC(=O)N2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetylindolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N1-[4-(Diethylamino)benzyl]-N3-methyl-1,3-propanediamine](/img/structure/B3164391.png)

![(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3164415.png)
![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline](/img/structure/B3164416.png)



![1-[2-(Acetoxy)ethyl]-2-oxopropyl [(4-amino-2-methyl-5-pyrimidinyl)methyl]dithiocarbamate](/img/structure/B3164448.png)

![Butyl[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164470.png)
amine](/img/structure/B3164485.png)
![(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164487.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)(2-chlorophenyl)-methanamine](/img/structure/B3164501.png)